![molecular formula C15H19ClN2O2 B11120943 5-[6-chloro-1-(propan-2-yl)-1H-benzimidazol-2-yl]pentanoic acid](/img/structure/B11120943.png)
5-[6-chloro-1-(propan-2-yl)-1H-benzimidazol-2-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-CHLORO-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PENTANOIC ACID is a synthetic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-CHLORO-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PENTANOIC ACID typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Pentanoic Acid Side Chain: This can be achieved through esterification followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
5-[6-CHLORO-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[6-CHLORO-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PENTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-benzodiazole: Shares the benzodiazole core but lacks the pentanoic acid side chain.
1-(Propan-2-yl)-1H-benzodiazole: Similar structure but without the chlorine atom and pentanoic acid side chain.
Uniqueness
5-[6-CHLORO-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PENTANOIC ACID is unique due to the combination of the chlorine atom, isopropyl group, and pentanoic acid side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19ClN2O2 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
5-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)18-13-9-11(16)7-8-12(13)17-14(18)5-3-4-6-15(19)20/h7-10H,3-6H2,1-2H3,(H,19,20) |
InChI Key |
VHVNWQOCESTHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


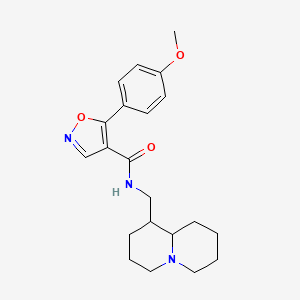
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11120870.png)
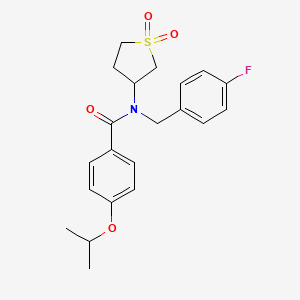
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B11120891.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120895.png)
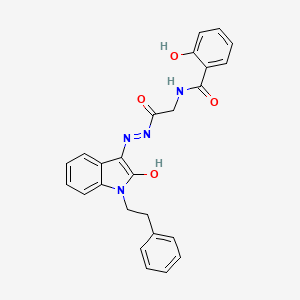
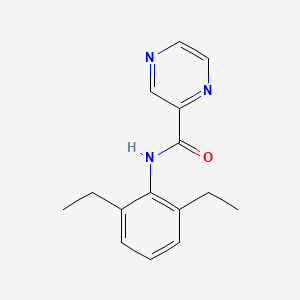
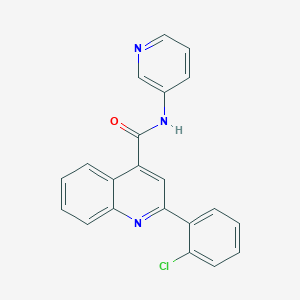
![4-bromo-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B11120919.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B11120920.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11120922.png)
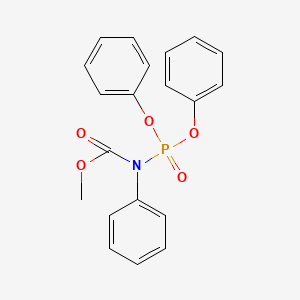

![N-(2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11120953.png)
